1-(2-Chlorophenyl)-3-(1-methylpiperidin-4-yl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(1-methylpiperidin-4-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a methylpiperidinyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-3-(1-methylpiperidin-4-yl)urea can be synthesized through a multi-step process involving the reaction of 2-chloroaniline with isocyanates and subsequent coupling with 1-methylpiperidine. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-(1-methylpiperidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the urea moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine or alcohol functionalities.
Substitution: Substituted derivatives with various nucleophilic groups replacing the chlorine atom.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(1-methylpiperidin-4-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Chlorophenyl)-3-(1-methylpiperidin-4-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(1-methylpiperidin-4-yl)urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Chlorophenyl)-3-(1-methylpiperidin-4-yl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-17-8-6-10(7-9-17)15-13(18)16-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIQDQGZXTTWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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